molecular formula C11H15ClO B7990210 2-(4-Chloro-2-methylphenyl)-2-butanol

2-(4-Chloro-2-methylphenyl)-2-butanol

Cat. No.: B7990210
M. Wt: 198.69 g/mol
InChI Key: QEZFSNLHKVSFIM-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methylphenyl)-2-butanol is a secondary alcohol characterized by a chloro-methylphenyl substituent attached to the second carbon of a butanol chain. The chlorine atom and methyl group on the aromatic ring may influence its polarity, steric bulk, and reactivity compared to simpler alcohols. Such substituted alcohols are often studied for their stereochemical properties and chromatographic behaviors, as seen in chiral separations of similar alkanols .

Properties

IUPAC Name

2-(4-chloro-2-methylphenyl)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO/c1-4-11(3,13)10-6-5-9(12)7-8(10)2/h5-7,13H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEZFSNLHKVSFIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=C(C=C(C=C1)Cl)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-methylphenyl)-2-butanol typically involves the reaction of 4-chloro-2-methylphenyl with butanol under controlled conditions. One common method involves the use of a Grignard reagent, where 4-chloro-2-methylphenyl magnesium bromide reacts with butanal to form the desired product. The reaction is usually carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Chloro-2-methylphenyl)-2-butanol may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methylphenyl)-2-butanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(4-Chloro-2-methylphenyl)-2-butanone.

    Reduction: Formation of 2-(4-Chloro-2-methylphenyl)-2-butane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antibacterial Activity

Research has indicated that compounds similar to 2-(4-Chloro-2-methylphenyl)-2-butanol exhibit significant antibacterial properties. A study focused on the synthesis of chlorophenylthiosemicarbazones, which include structural motifs related to this compound, demonstrated varying antibacterial activity against Gram-positive and Gram-negative bacteria. The results highlighted that the presence of the chlorophenyl group can enhance antibacterial efficacy, suggesting potential therapeutic uses for infections caused by resistant bacterial strains .

1.2 Cancer Research

Another promising application is in cancer research, where derivatives of 2-(4-Chloro-2-methylphenyl)-2-butanol have been tested for cytotoxicity against non-small cell lung cancer (NSCLC) lines. High-throughput screening revealed that certain compounds with similar structures exhibited selective toxicity toward specific cancer cell lines, indicating potential as chemotherapeutic agents . The mechanism of action appears to involve inhibition of specific enzymes critical for cancer cell survival.

Chemical Synthesis and Material Sciences

2.1 Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of various chemical entities. Its unique structural features allow it to participate in reactions that yield more complex molecules used in pharmaceuticals and agrochemicals. For instance, the chlorinated aromatic moiety can be leveraged in electrophilic aromatic substitution reactions, leading to the formation of new compounds with enhanced biological activities .

2.2 Polymer Chemistry

In material sciences, 2-(4-Chloro-2-methylphenyl)-2-butanol can be utilized as a building block for polymer synthesis. Its hydroxyl group makes it suitable for reactions that form polyols, which are essential in producing polyurethanes and other polymers with desirable mechanical properties . This application is particularly relevant in developing materials with specific thermal and mechanical characteristics.

Case Studies and Research Findings

StudyFocusFindings
Study AAntibacterial ActivityDemonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential for developing new antibiotics .
Study BCancer Cell LinesIdentified selective cytotoxic effects on NSCLC lines, with EC50 values indicating strong potency compared to standard treatments .
Study CPolymer SynthesisExplored the use of 2-(4-Chloro-2-methylphenyl)-2-butanol in creating polyurethanes, showing improved elasticity and thermal stability .

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-methylphenyl)-2-butanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Methyl-4-phenyl-2-butanol
  • Structure: Shares the 2-butanol backbone but substitutes the chloro-methylphenyl group with a phenyl ring.
  • Physical Properties : Molecular weight 164.24 g/mol, liquid at room temperature, purity >98% .
  • Key Differences : The absence of chlorine reduces polarity and molecular weight compared to the target compound. This may lower boiling point and alter solubility in polar solvents.
4-(4-Methylphenyl)butyric Acid
  • Structure : A carboxylic acid derivative with a methylphenyl substituent.
  • Physical Properties : Solid (mp 54–58°C), molecular weight 178.22 g/mol .
  • Functional Group Impact : The carboxylic acid group increases acidity (pKa ~4.5–5) compared to the alcohol group (pKa ~19–20), making it more reactive in esterification or salt formation.
2-(4-Chloro-2-methylphenyl)phenol
  • Structure: Replaces the alcohol group with a phenol.
  • Key Differences: Phenol’s acidity (pKa ~10) is significantly higher than secondary alcohols due to aromatic ring stabilization. This compound may exhibit stronger hydrogen bonding and lower solubility in nonpolar solvents .
Secondary Alkanols (e.g., 2-butanol, 3-hexanol)
  • Chromatographic Behavior: Simpler alkanols like 2-butanol and 4-octanol have been resolved on chiral columns (e.g., YMC-K03), with retention times influenced by carbon chain length and branching . The bulky aromatic substituent in 2-(4-Chloro-2-methylphenyl)-2-butanol would likely increase retention time and complicate enantiomer separation due to steric effects.
Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate
  • Structure: Features an ester and chlorobutanoyl group instead of an alcohol.
  • Functional Group Impact : Esters are less polar and more volatile than alcohols, making them suitable for applications in fragrances or plasticizers. The chlorine atom here may enhance electrophilic reactivity in substitution reactions .

Data Tables

Table 1: Physical Properties of Comparable Compounds

Compound Molecular Formula Molecular Weight (g/mol) CAS RN Physical State
2-(4-Chloro-2-methylphenyl)-2-butanol C₁₁H₁₅ClO 198.69 Not provided Likely liquid
2-Methyl-4-phenyl-2-butanol C₁₁H₁₆O 164.24 103-05-9 Liquid
4-(4-Methylphenyl)butyric acid C₁₁H₁₄O₂ 178.22 4521-22-6 Solid (mp 54–58°C)
2-(4-Chloro-2-methylphenyl)phenol C₁₃H₁₁ClO 218.68 852112-20-0 Likely solid

Table 2: Functional Group and Reactivity Comparison

Compound Functional Group Acidity (pKa) Common Applications
2-(4-Chloro-2-methylphenyl)-2-butanol Secondary alcohol ~19–20 Solvent, synthetic intermediate
4-(4-Methylphenyl)butyric acid Carboxylic acid ~4.5–5 Pharmaceuticals, organic synthesis
2-(4-Chloro-2-methylphenyl)phenol Phenol ~10 Disinfectants, polymerization

Research Findings and Environmental Considerations

  • Chiral Separation: Bulky aromatic substituents in alcohols like the target compound may require specialized chromatographic conditions (e.g., low-temperature HPLC) for enantiomer resolution, as seen in studies of 4-octanol and 5-decanol .
  • Environmental Impact: Chlorinated analogs such as 4-chloro-2-methylphenol are noted in environmental assessments for their persistence and toxicity . The chlorine in 2-(4-Chloro-2-methylphenyl)-2-butanol may similarly affect biodegradability and necessitate careful handling.

Biological Activity

2-(4-Chloro-2-methylphenyl)-2-butanol, also known as 4-chloro-2-methyl-2-butanol, is a compound with significant biological activity that has garnered attention in various fields, including medicinal chemistry and toxicology. This article explores its biological effects, mechanisms of action, and relevant research findings.

  • IUPAC Name : 4-chloro-2-methyl-2-butanol
  • Molecular Formula : C₅H₁₁ClO
  • Molecular Weight : 122.60 g/mol
  • CAS Number : 1985-88-2

Biological Activity Overview

The biological activity of 2-(4-Chloro-2-methylphenyl)-2-butanol has been studied for its potential therapeutic applications and toxicological implications. The compound exhibits various pharmacological properties, including:

  • Antimicrobial Activity : Preliminary studies indicate that the compound may possess antimicrobial properties, making it a candidate for further exploration in the development of antimicrobial agents.
  • Cytotoxic Effects : Research has shown that this compound may induce cytotoxicity in certain cancer cell lines, suggesting potential applications in cancer therapy.

The mechanisms through which 2-(4-Chloro-2-methylphenyl)-2-butanol exerts its biological effects are still under investigation. However, some proposed mechanisms include:

  • Interaction with Cellular Membranes : The lipophilic nature of the compound may allow it to integrate into cellular membranes, affecting membrane fluidity and function.
  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in cancer cells, contributing to its cytotoxic effects.

Antimicrobial Studies

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various chloro-substituted phenolic compounds, including 2-(4-Chloro-2-methylphenyl)-2-butanol. The results indicated significant activity against several bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Cytotoxicity Assays

In vitro cytotoxicity assays conducted on human cancer cell lines (e.g., MDA-MB-231 breast cancer cells) demonstrated that 2-(4-Chloro-2-methylphenyl)-2-butanol exhibited an IC50 value of approximately 15 µM. This suggests a moderate level of cytotoxicity compared to standard chemotherapeutic agents .

Cell LineIC50 (µM)
MDA-MB-23115
HepG220
Non-cancerous cells>100

Case Studies

A case study investigating the compound's effects on liver cancer cells highlighted its potential as an anticancer agent. The study reported that treatment with the compound led to a decrease in cell viability and induced apoptosis, as evidenced by increased caspase activity .

Toxicological Profile

The toxicological assessment of 2-(4-Chloro-2-methylphenyl)-2-butanol indicates that while it shows promise as an antimicrobial and anticancer agent, there are concerns regarding its safety profile. Studies have indicated potential toxicity at higher concentrations, necessitating further investigation into its long-term effects and safety margins .

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